molecular formula C20H32BN3O6 B1280696 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester CAS No. 1190423-36-9

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester

Cat. No.: B1280696
CAS No.: 1190423-36-9
M. Wt: 421.3 g/mol
InChI Key: SJJXYKAZGIJVQP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrimidine core substituted at the 2-position with an N,N-bis(tert-butoxycarbonyl) (BisBoc) amino group and at the 5-position with a boronic acid pinacol ester (Fig. 1). Its molecular formula is C₂₀H₃₂BN₃O₆, with a molecular weight of 421.30 g/mol (CAS 1190423-36-9) .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJXYKAZGIJVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475067
Record name Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190423-36-9
Record name Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate
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Preparation Methods

Boc Protection-Lithiation-Boronation Strategy

Reaction Overview

This method, detailed in CN102399235A, begins with 2-amino-5-bromopyrimidine and proceeds through:

  • Dual Boc protection of the amine group.
  • Lithiation-boronation at the 5-position.
  • Deprotection and pinacol esterification .
Key Steps and Conditions
Step Reagents/Conditions Purpose
Boc Protection Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), DMF, 25°C, 6h Protects amine groups to prevent undesired side reactions during subsequent lithiation.
Lithiation n-BuLi, THF, -70°C to -80°C Generates a pyrimidinyl lithium intermediate for boronation.
Boronation Triisopropyl borate, THF, -70°C to -80°C Introduces the boronic acid moiety.
Quenching & Deprotection Acetic acid, water Removes one Boc group and hydrolyzes borate intermediates.
Pinacol Esterification Pinacol, toluene, reflux Stabilizes boronic acid as a pinacol ester.

Example Synthesis :

  • Boc Protection : 2-Amino-5-bromopyrimidine (7.5 kg) reacts with di-tert-butyl dicarbonate (23.6 kg) in DMF with DMAP (750 g) at 25°C for 6h, yielding 94.3% protected intermediate.
  • Lithiation-Boronation : The Boc-protected intermediate (1.6 kg) is treated with n-BuLi (2.5M in hexanes) and triisopropyl borate in THF at -70°C, followed by quenching with acetic acid.
  • Esterification : Crude boronic acid reacts with pinacol in toluene under reflux, achieving a final yield of 82%.

Advantages and Challenges

  • Advantages :
    • High regioselectivity due to Boc protection.
    • Scalable to kilogram quantities.
  • Challenges :
    • Requires cryogenic conditions (-70°C to -80°C) for lithiation.
    • Palladium-free but dependent on air-sensitive n-BuLi.

Bromination-Grignard-Amination Strategy

Reaction Overview

Described in CN104788482A, this route starts with 2-chloropyrimidine and involves:

  • Bromination at the 5-position.
  • Grignard-mediated boronation .
  • Amination and esterification .
Key Steps and Conditions
Step Reagents/Conditions Purpose
Bromination NBS, BF₃·Et₂O, DCM, 25°C Introduces bromine at the 5-position.
Grignard Formation n-BuMgBr, n-BuLi, THF, -20°C to -10°C Generates n-Bu₃MgLi for boron insertion.
Boronation Methoxyboronic acid pinacol ester, THF, -20°C Transfers boron to the pyrimidine ring.
Amination NH₃/MeOH, 80–100°C, 6h (sealed reactor) Replaces chlorine with amine.
Esterification Pinacol, toluene, reflux Forms the final pinacol ester.

Example Synthesis :

  • Bromination : 2-Chloropyrimidine reacts with NBS and BF₃·Et₂O in dichloromethane, yielding 2-chloro-5-bromopyrimidine (87% yield).
  • Grignard-Boronation : The brominated intermediate undergoes n-Bu₃MgLi-mediated boronation with methoxyboronic acid pinacol ester at -20°C, followed by ammonia-mediated amination at 90°C (76% yield).
  • Esterification : Crude product is refluxed with pinacol in toluene, achieving 79% purity after recrystallization.

Advantages and Challenges

  • Advantages :
    • Avoids palladium catalysts and cryogenic temperatures.
    • Uses cost-effective Grignard reagents.
  • Challenges :
    • Requires high-pressure conditions for amination.
    • Lower anomeric control during esterification.

Comparative Analysis of Methods

Parameter Boc Protection-Lithiation Bromination-Grignard
Starting Material 2-Amino-5-bromopyrimidine 2-Chloropyrimidine
Key Reagents n-BuLi, Boc₂O n-Bu₃MgLi, NBS
Temperature Range -80°C to 25°C -20°C to 100°C
Catalyst None BF₃·Et₂O
Palladium Dependency No No
Overall Yield 82% 76%
Scalability Demonstrated at kg scale Lab-scale demonstrated

Mechanistic Insights

Chemical Reactions Analysis

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.

    Esterification: The compound can undergo esterification reactions to form more complex molecules.

    Deprotection: The BOC groups can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include palladium catalysts, organic solvents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reactants used.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and regulation, and their dysregulation is often implicated in various cancers. This compound has shown promise as a reagent for synthesizing inhibitors targeting phosphoinositide 3-kinase (PI3K), which is vital in cancer therapy due to its involvement in tumorigenesis .

Bioactive Molecule Synthesis
The compound serves as a key intermediate in the synthesis of bioactive molecules. The boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .

Organic Synthesis

Building Block for Complex Molecules
Due to its stability and reactivity, this compound is utilized as a building block for synthesizing more complex organic molecules. The presence of the pinacol ester protects the boronic acid, allowing for selective reactions without compromising the integrity of the boron atom during synthetic procedures .

Cross-Coupling Reactions
The boronic acid moiety enables its use in cross-coupling reactions, which are fundamental techniques in organic chemistry for forming new carbon-carbon bonds. This capability is crucial for developing diverse chemical libraries necessary for drug discovery.

Biological Studies

Interaction Studies with Proteins
Research involving this compound includes interaction studies with target proteins such as kinases. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to quantify binding affinities, providing insights into its potential as a drug candidate.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid and pinacol ester functionalities. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The BOC-protected amine can be deprotected to introduce additional functionality, allowing for further chemical modifications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Amino-Protected Derivatives
Compound Substituent (Position 2) Molecular Weight (g/mol) Key Features
Target Compound N,N-BisBoc-amino 421.30 High stability under basic conditions; requires acidic deprotection .
2-(4-Boc-piperazinyl) 4-Boc-piperazinyl 390.28 Single Boc group; intermediate for piperazine-containing drug candidates.
2-(Methylamino) Methylamino 235.09 Unprotected amine; prone to oxidation but useful for direct functionalization.
Heterocyclic and Alkyl Substituents
Compound Substituent (Position 2) Molecular Weight (g/mol) Key Features
2-(Cyclopropyl) Cyclopropyl 234.11 Enhances ring rigidity; improves metabolic stability in vivo.
2-(4-Morpholino) Morpholino 286.14 Electron-withdrawing group reduces boronic ester reactivity in couplings.

Boronic Acid Pinacol Ester Variations

Compound Boronic Acid Ester Type Molecular Weight (g/mol) Key Features
Target Compound Pinacol ester 421.30 Standard for Suzuki couplings; stable in air/moisture .
2-Amino-4-methoxy Pinacol ester 254.52 Methoxy group increases solubility but may hinder coupling efficiency.
2-(Thiomethyl) Pinacol ester 292.18 Thioether substituent introduces potential for metal coordination.

Physicochemical and Spectroscopic Properties

NMR Signatures :
  • Target Compound :
    • ¹H NMR : Boc tert-butyl signals at δ1.42 (s, 12H) and pyrimidine protons at δ8.35–8.40 (m, 2H) .
    • ¹³C NMR : Pinacol ester carbons at δ84.0 and δ24.0; Boc carbonyl at δ155–160 .
  • Analog 2-(Methylamino) : ¹H NMR: Methylamino singlet at δ2.61 (s, 3H); pyrimidine protons upfield (δ8.47).
Solubility and LogP :
  • The BisBoc group in the target compound increases lipophilicity (LogP ~3.5) compared to 2-(methylamino) (LogP ~1.8) or morpholino derivatives (LogP ~2.2) .
  • Aqueous solubility is lower for the target compound (<0.1 mg/mL) vs. 2-amino-4-methoxy analog (0.5 mg/mL) .

Biological Activity

2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid, pinacol ester (CAS No. 1190423-36-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its high purity (≥96%) and a molecular weight of 421.3 g/mol, with the formula C20_{20}H32_{32}BN3_{3}O6_{6} .

Overview of Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. They are known to interact with various biological targets, making them valuable in drug development . The unique reactivity of boronic acids allows them to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological applications.

The biological activity of this compound can be attributed to its ability to act as a proteasome inhibitor. Proteasome inhibition is a well-established mechanism in cancer therapy as it disrupts the degradation of regulatory proteins involved in cell cycle control and apoptosis . Specifically, studies have indicated that compounds in this class can halt the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted that a related boronic acid compound demonstrated significant anticancer properties with an IC50_{50} value of approximately 8.21 nM against specific cancer cell lines . The mechanism involved proteasome inhibition, which is crucial for the survival of malignant cells.
    • Another research indicated that boronic acids could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms .
  • Antibacterial Properties :
    • Boronic acid derivatives have also been shown to inhibit bacterial virulence factors. For instance, compounds similar to 2-(N,N-BisBOC-Amino)pyrimidine-5-boronic acid were effective against Pseudomonas aeruginosa, significantly reducing biofilm formation without the need for co-administered antibiotics .
  • Pharmacokinetics :
    • Pharmacokinetic studies suggest that while some boronic acids can be administered intravenously, optimization is required to enhance their therapeutic concentrations at target sites . This highlights the importance of formulation strategies in maximizing the efficacy of these compounds.

Data Table: Biological Activity Summary

Activity Type IC50 Value Target/Pathway Reference
Anticancer8.21 nMProteasome inhibition
AntibacterialN/ABiofilm formation inhibition
PharmacokineticsN/AIntravenous administration

Q & A

Q. How is this compound utilized in drug discovery (e.g., kinase inhibitors)?

  • Methodological Answer : It serves as a boronic acid precursor for proteolysis-targeting chimeras (PROTACs) or covalent kinase inhibitors. For example, lapatinib-derived analogs incorporate this moiety to enhance aqueous solubility via spirocyclic amine modifications, validated by LCMS and micelle formation studies .

Q. What modifications enhance its stability in aqueous media for biological assays?

  • Methodological Answer : Introducing hydrophilic groups (e.g., PEG linkers) or formulating as micelles using amphiphilic block copolymers (e.g., poly(N,N-dimethylacrylamide)) improves stability. Dynamic light scattering (DLS) confirms micelle size (e.g., 20–50 nm) .

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